4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine
Overview
Description
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is an organic compound with the molecular formula C11H18BrNOSi. It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the 4-position and a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group at the 2-position. This compound is of interest in organic synthesis due to its potential reactivity and utility in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine typically involves the protection of a hydroxymethyl group with a TBDMS group followed by bromination. One common method involves the reaction of 2-hydroxymethylpyridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form the TBDMS-protected intermediate. This intermediate is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The TBDMS group can be removed under acidic or basic conditions to yield the free hydroxymethyl group.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.
Deprotection Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., HCl) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while deprotection would yield 4-bromo-2-hydroxymethylpyridine .
Scientific Research Applications
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting pyridine-containing scaffolds.
Material Science: It can be used in the synthesis of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is primarily related to its reactivity in chemical transformations. The bromine atom and the TBDMS-protected hydroxymethyl group provide sites for various chemical reactions, enabling the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxymethylpyridine: Lacks the TBDMS protection, making it more reactive but less stable.
2-((tert-Butyldimethylsilyl)oxy)methylpyridine:
4-Bromo-2-((trimethylsilyl)oxy)methylpyridine: Features a different silyl protecting group, which may influence its reactivity and stability.
Uniqueness
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is unique due to the combination of the bromine atom and the TBDMS-protected hydroxymethyl group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(4-bromopyridin-2-yl)methoxy-tert-butyl-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-11-8-10(13)6-7-14-11/h6-8H,9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAZAXKMRBMPGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC=CC(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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